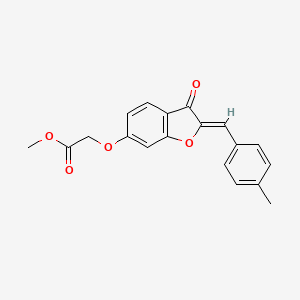

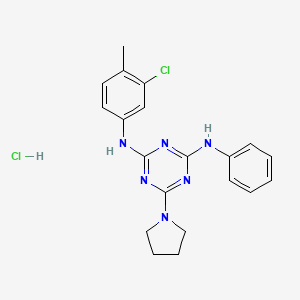

![molecular formula C12H8BrF2N B2883707 2-Bromo-6-[difluoro(phenyl)methyl]pyridine CAS No. 2580186-08-7](/img/structure/B2883707.png)

2-Bromo-6-[difluoro(phenyl)methyl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-[difluoro(phenyl)methyl]pyridine” is a fluorinated building block . It has an empirical formula of C6H4BrF2N and a molecular weight of 208.00 .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-6-methylpyridine, involves heating with bromotrimethylsilane . Other methods include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, bromopyridine derivatives like 2-Bromo-6-methylpyridine are used as building blocks in the preparation of nitrogen-containing heterocyclic compounds .Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.520 and a density of 1.703 g/mL at 25 °C . It should be stored at 2-8°C .科学的研究の応用

Complex Formation with Triphenylphosphine Oxide

2-Bromo-6-[difluoro(phenyl)methyl]pyridine has been studied for its ability to form complexes with triphenylphosphine oxide. In research by Holmes et al. (2002), the compound demonstrated significant interactions leading to the formation of structurally complex molecules. These interactions are governed by hydrogen bonding and phenyl embraces, contributing to the understanding of molecular interactions in crystalline structures (Holmes et al., 2002).

Synthesis of Novel Pyridine-Based Derivatives

The compound has been utilized in the synthesis of novel pyridine-based derivatives. Ahmad et al. (2017) explored the use of palladium-catalyzed Suzuki cross-coupling reactions to create a series of new pyridine derivatives. These derivatives were then analyzed for various properties, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. This synthesis method showcases the compound's utility in creating new molecules with potential biological applications (Ahmad et al., 2017).

Spectroscopic and Optical Studies

Spectroscopic and optical studies of related bromo-trifluoromethyl pyridines have been conducted, providing insights into their chemical behavior. Vural and Kara (2017) performed spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also involved analyzing non-linear optical properties, which can be crucial for understanding the electronic structure and potential applications in materials science (Vural & Kara, 2017).

Anticancer Activity and Molecular Docking Studies

A related compound, 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine, has been synthesized and evaluated for its anticancer activity. Lakavath et al. (2022) conducted molecular docking studies to understand the interaction of these synthesized compounds with biological targets, demonstrating the compound's potential in drug development and cancer research (Lakavath et al., 2022).

Halochromism Studies

In the field of material science, derivatives of bromopyridine have been studied for their halochromic properties. Jung and Jaung (2005) investigated the reactions of bromomethyl dicyanopyrazine with methyl-substituted pyridine, leading to the formation of pyridinium azomethine ylides. These compounds demonstrated visible absorption changes upon external stimuli, making them potential candidates for reversible colored materials (Jung & Jaung, 2005).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that bromopyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the target, while transmetalation involves the transfer of a group from boron to palladium .

Biochemical Pathways

The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds and is widely used in organic synthesis . The downstream effects of this pathway can vary greatly depending on the specific reactants and conditions used.

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of SM cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst .

特性

IUPAC Name |

2-bromo-6-[difluoro(phenyl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2N/c13-11-8-4-7-10(16-11)12(14,15)9-5-2-1-3-6-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENJQVGAYPFLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

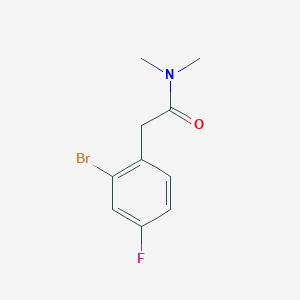

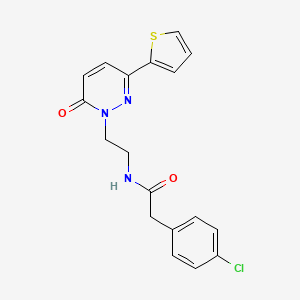

![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883625.png)

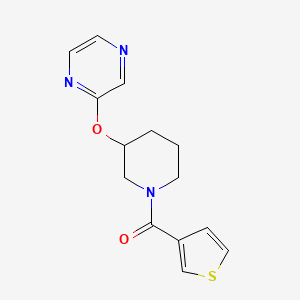

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)

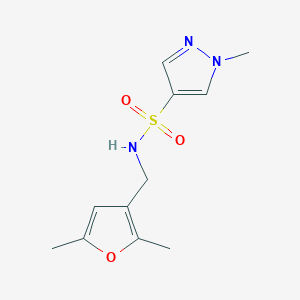

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)

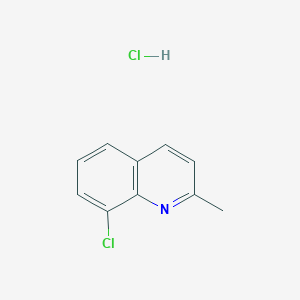

![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)

![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)